molecular formula C16H20N4O2S B12115425 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea

1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea

Cat. No.: B12115425
M. Wt: 332.4 g/mol
InChI Key: KHGPRVRKSNOHKK-UHFFFAOYSA-N
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Description

1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea typically involves the condensation of 1-ethyl-2-keto-indoline with tetrahydrofurfuryl isothiocyanate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-keto-indoline: A precursor in the synthesis of the compound.

    Tetrahydrofurfuryl isothiocyanate: Another precursor used in the synthesis.

    Indole derivatives: A broad class of compounds with similar structures and biological activities.

Uniqueness

1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea stands out due to its unique combination of the indole and thiourea moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(1-ethyl-2-hydroxyindol-3-yl)imino-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C16H20N4O2S/c1-2-20-13-8-4-3-7-12(13)14(15(20)21)18-19-16(23)17-10-11-6-5-9-22-11/h3-4,7-8,11,21H,2,5-6,9-10H2,1H3,(H,17,23)

InChI Key

KHGPRVRKSNOHKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC3CCCO3

Origin of Product

United States

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